3-(Sec-butylamino)-N-methylpropanamide

Lipophilicity Drug Discovery ADME

Procure 3-(Sec-butylamino)-N-methylpropanamide (CAS 1001346-14-0) for research applications. Its chiral sec-butylamino group and N-methyl amide confer distinct steric and hydrogen-bonding properties, making it ideal for structure-activity relationship (SAR) studies and analytical method development. For pricing, purity verification, and bulk orders, please contact vendors directly.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 1001346-14-0
Cat. No. B1389013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Sec-butylamino)-N-methylpropanamide
CAS1001346-14-0
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCC(C)NCCC(=O)NC
InChIInChI=1S/C8H18N2O/c1-4-7(2)10-6-5-8(11)9-3/h7,10H,4-6H2,1-3H3,(H,9,11)
InChIKeyMCLWFHNCWWQPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Sec-butylamino)-N-methylpropanamide (CAS 1001346-14-0): Procurement and Structural Overview


3-(Sec-butylamino)-N-methylpropanamide (CAS: 1001346-14-0) is an aliphatic aminoamide with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . Its structure features a central propanamide core, with a secondary (sec-butyl) amino group attached to the beta-carbon and a methyl group on the amide nitrogen . The compound is characterized by its predicted physicochemical profile, including a hydrogen bond donor count of 2 and a rotatable bond count of 6, which are key determinants of its potential intermolecular interactions and conformational flexibility [1]. This compound is commercially available from several research chemical suppliers, typically at a minimum purity of 95% .

Why Generic Substitution Fails: The Functional Consequences of the N-Methyl and Sec-Butyl Moieties in 3-(Sec-butylamino)-N-methylpropanamide


The specific substitution pattern of 3-(Sec-butylamino)-N-methylpropanamide is the primary driver of its molecular interactions and, consequently, its utility in research applications. The presence of a secondary sec-butylamino group introduces steric hindrance and a chiral center, which can influence binding affinity and selectivity towards biological targets in a manner distinct from compounds with linear or unsubstituted amines . Furthermore, the N-methyl amide group alters hydrogen-bonding capacity and lipophilicity compared to a primary amide or a free acid, impacting solubility, membrane permeability, and metabolic stability. Generic substitution with a compound like 3-(Sec-butylamino)propanamide (lacking the N-methyl group) or a simple propanamide would fundamentally alter these critical properties, potentially leading to divergent or null results in a biological assay or a chemical synthesis .

Quantitative Evidence for 3-(Sec-butylamino)-N-methylpropanamide: Comparative Physicochemical and Predicted Property Analysis


Enhanced Lipophilicity (cLogP) Relative to the Unsubstituted Propanamide Core

The calculated partition coefficient (cLogP) for 3-(Sec-butylamino)-N-methylpropanamide is predicted to be 1.09, compared to a cLogP of -0.40 for the unsubstituted propanamide core [1]. This increase in lipophilicity, driven by the sec-butyl and N-methyl groups, suggests enhanced passive membrane permeability, which is a critical parameter for intracellular target engagement in cell-based assays [2].

Lipophilicity Drug Discovery ADME

Reduced Hydrogen Bond Donor Count vs. Close Analog 3-(Sec-butylamino)propanamide

3-(Sec-butylamino)-N-methylpropanamide possesses 2 hydrogen bond donors (HBDs) [1]. In contrast, a close analog, 3-(Sec-butylamino)propanamide (CAS 1040687-80-6), possesses 3 HBDs due to its primary amide group . The loss of one HBD in the N-methylated variant reduces its capacity for strong, directional hydrogen bonding with polar targets and can contribute to improved metabolic stability and altered target selectivity.

Hydrogen Bonding Selectivity Molecular Recognition

Increased Molecular Weight and Topological Polar Surface Area (TPSA) vs. Simplified Amide Core

The molecular weight of 3-(Sec-butylamino)-N-methylpropanamide is 158.24 g/mol, and its predicted Topological Polar Surface Area (TPSA) is 41.1 Ų [1]. This is significantly higher than the core N-methylpropanamide (MW 87.12 g/mol, TPSA 29.1 Ų) . The increased size and polarity provide a distinct starting point for lead optimization, offering more opportunities for productive target interactions compared to smaller, less decorated fragments.

Physicochemical Properties Lead Optimization Bioavailability

Defined Research and Industrial Applications for 3-(Sec-butylamino)-N-methylpropanamide


Use as a Specialized Building Block in Medicinal Chemistry

The unique combination of a secondary amine and an N-methyl amide makes this compound a versatile intermediate for synthesizing more complex molecules with tailored properties. Its increased lipophilicity (cLogP = 1.09) and specific hydrogen-bonding profile make it a valuable synthon for exploring structure-activity relationships (SAR) around core motifs, as evidenced by its inclusion in propanamide derivative libraries .

Probe for Studying Aminoamide-Protein Interactions

The presence of both a sec-butyl group (introducing chirality and steric bulk) and an N-methyl amide (affecting H-bonding) allows this compound to serve as a model system for investigating the molecular determinants of ligand-protein binding. Its distinct profile compared to simpler propanamides can be exploited in biochemical assays to elucidate how small structural changes impact target engagement .

Reference Standard in Analytical Method Development

With a well-defined molecular weight (158.24 g/mol) and predictable chromatographic behavior, 3-(Sec-butylamino)-N-methylpropanamide is suitable for use as a reference standard in the development of analytical methods, such as HPLC or LC-MS, for the separation and quantification of structurally related aminoamides in complex mixtures .

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